molecular formula C23H25N5O2 B2650699 2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 371217-42-4

2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2650699
CAS RN: 371217-42-4
M. Wt: 403.486
InChI Key: SPQNHYJLUSTWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel compound that has been synthesized for scientific research purposes. This compound has attracted considerable attention due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Catalysis and Asymmetric Hydrogenation

Quinoxaline derivatives, such as those discussed by Imamoto et al. (2012), have been utilized in the development of ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These processes are crucial for the efficient preparation of chiral pharmaceutical ingredients, which are often components of amino acids or secondary amine drugs. This research demonstrates the utility of quinoxaline derivatives in catalysis, potentially extending to the compound due to structural similarities (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Synthesis of New Heterocyclic Compounds

Ozaki, Yamada, and Oine (1983) explored derivatizations of quinazolinones, leading to the synthesis of new heterocyclic compounds including pyrrolo and pyrido quinazolinones. This indicates the role of quinoxaline analogs in the synthesis of complex organic structures, which are often pursued for their novel properties and potential as pharmaceuticals (Ozaki, Yamada, & Oine, 1983).

Material Science and Polymerization

Research by Baek, Ferguson, and Tan (2003) on diphenylquinoxaline-containing polymers emphasizes the material science applications of quinoxaline derivatives. These polymers exhibit unique properties such as initiating room-temperature radical polymerization, suggesting potential for high-temperature thermosetting resin systems. The versatility of quinoxaline structures in creating materials with novel properties may extend to the compound of interest for its utility in developing advanced materials (Baek, Ferguson, & Tan, 2003).

Antimicrobial and Antituberculosis Agents

The antimicrobial and antituberculosis activities of quinoxaline derivatives have been explored by Jaso, Zarranz, Aldana, and Monge (2005), who synthesized and evaluated various quinoxaline-2-carboxylate 1,4-dioxide derivatives. The presence of specific substituents significantly affected the in vitro activity against tuberculosis, indicating the potential of quinoxaline derivatives, including the compound , as leads for developing new antimicrobial agents (Jaso, Zarranz, Aldana, & Monge, 2005).

properties

IUPAC Name

2-amino-1-benzyl-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-2-30-14-8-13-25-23(29)19-20-22(27-18-12-7-6-11-17(18)26-20)28(21(19)24)15-16-9-4-3-5-10-16/h3-7,9-12H,2,8,13-15,24H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQNHYJLUSTWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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